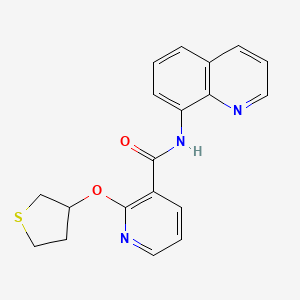

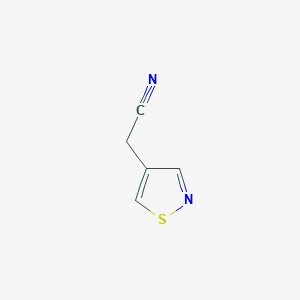

![molecular formula C10H10N4 B3019870 N-allylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2320855-78-3](/img/structure/B3019870.png)

N-allylpyrido[3,4-d]pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-allylpyrido[3,4-d]pyrimidin-4-amine derivatives has been a subject of interest due to their potential antitumor activities. In one study, the synthesis of new amino derivatives of pyrido3,2:4,5thieno[3,2-d]pyrimidines was achieved by refluxing the 8-chloro derivatives with various amines. This process also led to the creation of two new heterocyclic systems: furo[2–e]imidazo[1,2-c]pyrimidine and furo[2,3-e]pyrimido[1,2-c]pyrimidine. The antitumor activity of these compounds was evaluated, and a structure-activity relationship was established, indicating that the activity largely depends on the nature of the amine fragments .

Molecular Structure Analysis

The molecular structure of a related compound, N-(3,4-dimethoxyphenyl)pyrido[3,2:4,5]thieno[3,2-d]pyrimidin-4-amine, was determined using single-crystal X-ray diffraction. This compound, designed as an inhibitor of CLK1 and DYRK1A kinases, has an orthorhombic crystal structure in the space group Pca21. The solid-state data obtained from this analysis could provide insights into the biological mechanism of action of these inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[3,4-d]pyrimidine derivatives typically include palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. These reactions are used to introduce various substituents at the C-4 position of the pyrimidine ring, which is crucial for the development of compounds with potential anticancer properties. The use of a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, allows for the generation of a diverse array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are not explicitly detailed in the provided papers. However, the synthesis and structural analysis of related compounds suggest that these properties are influenced by the substituents attached to the pyrimidine ring. The cytotoxicity evaluation of these compounds against various cancer cell lines indicates that they have selective activities, which could be attributed to their physical and chemical properties. The SAR study mentioned in one of the papers could help in understanding how these properties affect the biological activity of the compounds .

作用机制

Mode of Action

The compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to suppress the activation of IGF1R and Src , and inhibit CDK2 . The compound’s interaction with these targets results in significant changes, including the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting IGF1R and Src, it impacts the PI3K-PKB mTOR pathway , which is crucial for cell proliferation and survival. By inhibiting CDK2, it affects the cell cycle, potentially leading to cell cycle arrest .

Pharmacokinetics

The compound’s ability to inhibit the growth of various cell lines in vitro suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The compound’s action results in significant molecular and cellular effects. It has been found to significantly inhibit the viability of several NSCLC cell lines in vitro by inducing apoptosis . In vivo, it has been shown to suppress the growth of NSCLC xenograft tumors .

属性

IUPAC Name |

N-prop-2-enylpyrido[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-2-4-12-10-8-3-5-11-6-9(8)13-7-14-10/h2-3,5-7H,1,4H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYVYXHFZBAONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)

![5-Methyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B3019794.png)

![diethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B3019797.png)

![3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3019800.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)

![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)